molecular formula C6H12N2O2 B12561747 2,2-Dimethyl-4-nitrosomorpholine CAS No. 147688-59-3

2,2-Dimethyl-4-nitrosomorpholine

Katalognummer: B12561747
CAS-Nummer: 147688-59-3
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: XGQCVBPBRARCOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-4-nitrosomorpholine is an organic compound with the molecular formula C6H12N2O2 It is a derivative of morpholine, characterized by the presence of a nitroso group attached to the morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-nitrosomorpholine typically involves the nitrosation of morpholine derivatives. One common method includes the reaction of dimorpholinomethane with fuming nitric acid . This reaction proceeds under controlled conditions to ensure the selective formation of the nitroso compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethyl-4-nitrosomorpholine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-4-nitrosomorpholine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-4-nitrosomorpholine involves its ability to form reactive intermediates, such as nitrogen-centered radicals. These intermediates can interact with various molecular targets, including DNA, proteins, and enzymes, leading to a range of biological effects. The compound’s nitroso group plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,2-Dimethyl-4-nitrosomorpholine’s unique structure, with the dimethyl groups providing steric hindrance, influences its reactivity and stability. This makes it distinct from other nitrosomorpholine derivatives and valuable in specific applications where controlled reactivity is essential.

Eigenschaften

CAS-Nummer

147688-59-3

Molekularformel

C6H12N2O2

Molekulargewicht

144.17 g/mol

IUPAC-Name

2,2-dimethyl-4-nitrosomorpholine

InChI

InChI=1S/C6H12N2O2/c1-6(2)5-8(7-9)3-4-10-6/h3-5H2,1-2H3

InChI-Schlüssel

XGQCVBPBRARCOR-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(CCO1)N=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.